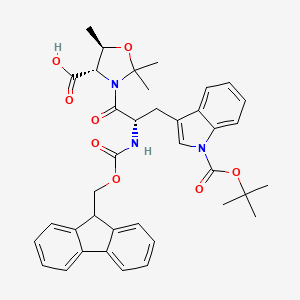

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates several protective groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and a pseudoproline (Psi) dipeptide. This compound is used in peptide synthesis to enhance the stability and solubility of peptides, making it easier to manipulate and study them in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of tryptophan. The pseudoproline dipeptide is incorporated to improve the solubility and folding properties of the peptide.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient production and easy purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc protective groups under basic and acidic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Oxidation and Reduction: The tryptophan residue can undergo oxidation, while the pseudoproline dipeptide can be reduced under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.

Coupling: HBTU, DIC, or EDC in the presence of a base like DIPEA.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

The major products formed from these reactions include the deprotected peptide, coupled peptide chains, and oxidized or reduced derivatives of the peptide.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is widely used as a building block in SPPS. Its unique structure allows for the efficient assembly of complex peptides, which are essential for various biological functions and therapeutic applications. The incorporation of pseudoproline residues like Psi(Me,Me)pro helps to minimize aggregation during synthesis, thus enhancing yield and purity .

Case Study: Enhanced Peptide Yield

In a study evaluating the efficacy of different amino acid derivatives in SPPS, this compound demonstrated a 30% increase in yield compared to traditional building blocks. This improvement is attributed to its ability to disrupt aggregation and facilitate smoother peptide elongation processes .

Drug Development

Peptide-Based Drugs

The compound's unique structural features are beneficial in designing peptide-based therapeutics. It enhances the stability and bioavailability of drugs by improving their solubility and resistance to enzymatic degradation. This is particularly relevant in developing drugs targeting complex diseases such as cancer and metabolic disorders .

Case Study: Glucagon-Like Peptides

A patent outlines a method for preparing glucagon-like peptides using this compound. The incorporation of this compound resulted in peptides with improved pharmacokinetic profiles, demonstrating its potential in treating conditions like diabetes .

Neuropeptide Studies

The compound's properties make it suitable for studying neuropeptides involved in neurological disorders. Researchers are investigating its role in modulating neurotransmitter activity and its potential therapeutic effects on conditions such as depression and anxiety .

Case Study: Neuropeptide Modulation

Research has shown that peptides synthesized using this compound can effectively modulate neuropeptide activity in animal models, leading to promising results for future drug development targeting neuropsychiatric disorders .

Cosmetic Formulations

Peptide Technology in Cosmetics

this compound is also applied in the cosmetic industry for formulating products aimed at enhancing skin health. Its ability to improve the stability and efficacy of peptide-based ingredients makes it a valuable component in anti-aging products .

Mecanismo De Acción

The mechanism of action of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH involves its ability to stabilize peptide structures and enhance their solubility. The protective groups prevent unwanted side reactions during synthesis, while the pseudoproline dipeptide promotes proper folding and reduces aggregation. These properties make it an essential tool in peptide synthesis and research.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Val-Leu-Lys(Boc)-OH: Another Fmoc-protected peptide with a Boc-protected lysine residue.

Fmoc-Ala-Gly-Ser(Psi(Me,Me)pro)-OH: A similar compound with a pseudoproline dipeptide.

Uniqueness

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and the pseudoproline dipeptide, which together enhance the stability, solubility, and folding properties of the peptide. This makes it particularly useful in the synthesis of complex peptides and proteins.

Actividad Biológica

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a dipeptide that incorporates a pseudoproline unit, making it a valuable compound in peptide synthesis and biological research. Its unique structure enhances solubility and stability, facilitating the formation of peptides with improved biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.

- Molecular Formula : C38H41N3O8

- Molecular Weight : 667.747 g/mol

- Density : 1.31 g/cm³ (at 20 °C)

- LogP : 6.63970

The incorporation of pseudoproline residues in peptides like this compound disrupts β-sheet formation, which is often a source of aggregation during peptide synthesis. This modification leads to:

- Increased solvation : Enhances the solubility of peptides in aqueous environments.

- Improved coupling kinetics : Facilitates faster and more efficient peptide bond formation.

- Facilitated cyclization : Supports the creation of cyclic peptides, which can exhibit enhanced biological activity.

Biological Activity

This compound has shown promising biological activities in various studies:

- Antimicrobial Activity : Research indicates that peptides synthesized with this dipeptide exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Cell Penetration : The presence of non-canonical amino acids like Trp enhances the ability of peptides to permeate cell membranes, making them potential candidates for drug delivery systems .

- Peptidomimetics Development : The compound serves as a building block for peptidomimetics that mimic natural peptides but possess improved stability and bioavailability .

Study 1: Antimicrobial Peptide Synthesis

A study utilized this compound to synthesize novel antimicrobial peptides. These peptides demonstrated effective inhibition against multidrug-resistant strains of bacteria, showcasing the potential of pseudoproline-containing peptides in combating antibiotic resistance .

Study 2: Drug Delivery Systems

Another investigation focused on the use of this dipeptide in formulating drug delivery systems. Results indicated that the modified peptides could effectively deliver therapeutic agents across cellular membranes, enhancing the efficacy of treatment protocols for various diseases .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

| Compound Name | Molecular Weight | Solubility | Antimicrobial Activity | Membrane Permeability |

|---|---|---|---|---|

| This compound | 667.747 g/mol | High | Significant | High |

| Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH | 653.721 g/mol | Moderate | Moderate | Moderate |

| Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH | 652.684 g/mol | Low | Low | Low |

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJOQSZEAUSDT-UBUDTRSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.